5-Iodo-4,7-dimethyl-1H-indole-2-carboxylic acid
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Overview
Description
5-Iodo-4,7-dimethyl-1H-indole-2-carboxylic acid is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structural features, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-4,7-dimethyl-1H-indole-2-carboxylic acid typically involves the iodination of 4,7-dimethyl-1H-indole-2-carboxylic acid. One common method includes the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions . The reaction is usually carried out at room temperature, and the product is purified through recrystallization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 5-Iodo-4,7-dimethyl-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide or potassium cyanide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indole derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
5-Iodo-4,7-dimethyl-1H-indole-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 5-Iodo-4,7-dimethyl-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
4,7-Dimethyl-1H-indole-2-carboxylic acid: Lacks the iodine atom but shares the core indole structure.
5-Bromo-4,7-dimethyl-1H-indole-2-carboxylic acid: Similar structure with a bromine atom instead of iodine.
5-Chloro-4,7-dimethyl-1H-indole-2-carboxylic acid: Similar structure with a chlorine atom instead of iodine.
Uniqueness: The presence of the iodine atom in 5-Iodo-4,7-dimethyl-1H-indole-2-carboxylic acid imparts unique chemical properties, such as increased reactivity in substitution reactions and potential for radioiodination, which can be useful in medical imaging and therapy .
Properties
Molecular Formula |
C11H10INO2 |
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Molecular Weight |
315.11 g/mol |
IUPAC Name |
5-iodo-4,7-dimethyl-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C11H10INO2/c1-5-3-8(12)6(2)7-4-9(11(14)15)13-10(5)7/h3-4,13H,1-2H3,(H,14,15) |
InChI Key |
FSIFBZLLQFCBBD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C2=C1NC(=C2)C(=O)O)C)I |
Origin of Product |
United States |
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